3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251615-29-8
VCID: VC7709184
InChI: InChI=1S/C22H22N4O2S/c1-16-9-11-20(12-10-16)26(15-19-7-4-6-17(2)14-19)29(27,28)21-8-5-13-25-18(3)23-24-22(21)25/h4-14H,15H2,1-3H3
SMILES: CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5

3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

CAS No.: 1251615-29-8

Cat. No.: VC7709184

Molecular Formula: C22H22N4O2S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251615-29-8

Specification

CAS No. 1251615-29-8
Molecular Formula C22H22N4O2S
Molecular Weight 406.5
IUPAC Name 3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Standard InChI InChI=1S/C22H22N4O2S/c1-16-9-11-20(12-10-16)26(15-19-7-4-6-17(2)14-19)29(27,28)21-8-5-13-25-18(3)23-24-22(21)25/h4-14H,15H2,1-3H3
Standard InChI Key UUXDKSTUFAYDPV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C

Introduction

The compound 3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]- triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic molecule featuring a triazolo-pyridine core with a sulfonamide functional group. This class of compounds is known for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of antimalarial and other therapeutic agents.

Synthesis

The synthesis of compounds within this class typically involves multi-step reactions. These processes often start with pyridine derivatives and involve the introduction of sulfonamide groups through reactions with sulfonyl chlorides in the presence of bases like triethylamine. The use of solvents such as dimethylformamide (DMF) or dioxane is common, and temperature control is crucial for achieving high yields and purity.

Biological Activities and Potential Applications

Compounds with a triazolo-pyridine core have shown promise in various therapeutic areas, including antimalarial drug development. Studies have demonstrated that similar compounds can exhibit antimalarial activity by targeting enzymes like falcipain-2 in Plasmodium falciparum . The sulfonamide group is known for its low toxicity and high biological activity, making these compounds attractive candidates for further research.

Chemical Reactions and Stability

These compounds can undergo various chemical reactions, influenced by the electron-withdrawing or donating nature of their substituents. The stability and reactivity are affected by the structural configuration and functional groups present. Spectroscopic techniques such as NMR and MS are used to analyze their chemical properties and confirm their structure and purity.

Data Table: Comparison of Related Compounds

CompoundMolecular Weight (g/mol)Potential Applications
N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]- triazolo[4,3-a]pyridine-8-sulfonamideNot specifiedMedicinal chemistry, potential antimalarial
N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]- triazolo[4,3-a]pyridine-8-sulfonamideApproximately 436.52Antimalarial drug development
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamideNot specifiedAntimalarial activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator